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Introduction

G protein-coupled receptor 84 (GPR84) is an orphan receptor that has garnered significant
interest within the scientific community, particularly for its predominant expression in immune
cells and its role in inflammatory processes.[1][2][3] This technical guide provides a
comprehensive overview of GPR84 expression in various immune cell populations, its signaling
pathways, and detailed experimental protocols for its study. The information presented herein is
intended to serve as a valuable resource for researchers and professionals involved in
immunology and drug development.

GPR84 is activated by medium-chain fatty acids (MCFAS), particularly those with carbon chain
lengths of 9 to 14.[1][2] Its expression is significantly upregulated in response to inflammatory
stimuli, suggesting a critical role in modulating immune responses.[3][4][5] Understanding the
nuances of GPR84 expression and function is pivotal for the development of novel therapeutics
targeting inflammatory and metabolic diseases.

Data Presentation: GPR84 Expression in Immune
Cells

The following tables summarize the quantitative data on GPR84 expression in various immune
cells, providing a comparative overview for researchers.
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Table 1: Relative GPR84 mRNA Expression in Human and Murine Macrophages
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Macrophages
(BMDMs)

Table 2: GPR84 Expression in Other Immune Cells

Cell Type Species Expression Level Reference

Neutrophils Human, Murine High [21[7]

Monocytes Human, Murine High [21[7]
Lower levels

Dendritic Cells

Human, Murine

compared to
macrophages and

neutrophils

[3]

Lower levels

compared to

T Cells Human, Murine [3]
macrophages and
neutrophils
Lower levels

) compared to
B Cells Human, Murine [3]

macrophages and

neutrophils

GPR84 Signaling Pathways

GPR84 is a Gai-coupled receptor.[1][4] Upon activation by its ligands, it initiates a signaling

cascade that modulates various cellular functions, particularly in immune cells. The primary

signaling pathway involves the inhibition of adenylyl cyclase, leading to decreased intracellular

cyclic AMP (cAMP) levels.[6] Furthermore, GPR84 activation triggers downstream signaling

through the Akt, ERK, and NF-kB pathways, culminating in pro-inflammatory responses.[6][8]
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GPR84 Signaling Pathway in Macrophages.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study GPR84
expression and function in immune cells.

Quantitative Real-Time PCR (gPCR) for GPR84 mRNA
Expression

This protocol outlines the steps for quantifying GPR84 mRNA levels in macrophages following

stimulation.
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Cell Culture & Stimulation

Culture macrophages
(e.g., BMDMs, THP-1)

Stimulate with LPS (100 ng/mL)
or other agonists for 6-24h

RNA Extractign & cDNA Synthesis

Lyse cells and
extract total RNA

Quantify RNA concentration
and assess purity

Reverse transcribe RNA
to cDNA

gPCR ﬁvunalysis

Prepare qPCR reaction mix:
- cDNA template
- GPR84 specific primers
- Housekeeping gene primers (e.g., GAPDH)
- SYBR Green master mix

Run gPCR on a
thermal cycler

Analyze data using the
AACt method to determine
fold change in expression
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Workflow for gqPCR analysis of GPR84 expression.
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Methodology:

Cell Culture and Stimulation: Culture macrophages (e.g., murine bone marrow-derived
macrophages or human THP-1 cells) to 80-90% confluency. Stimulate cells with
lipopolysaccharide (LPS) (100 ng/mL) or other relevant agonists for a specified time (e.g., 6,
12, or 24 hours). Include an unstimulated control group.

RNA Extraction: Lyse the cells using a suitable lysis buffer (e.g., TRIzol) and extract total
RNA according to the manufacturer's protocol.

RNA Quantification and Quality Control: Measure the concentration and purity of the
extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be
between 1.8 and 2.0.

cDNA Synthesis: Reverse transcribe 1-2 pg of total RNA into complementary DNA (CDNA)
using a reverse transcriptase kit and oligo(dT) primers.

gPCR: Prepare the gPCR reaction mix containing cDNA template, GPR84-specific primers,
primers for a housekeeping gene (e.g., GAPDH or (-actin) for normalization, and a SYBR
Green master mix. Perform the gPCR reaction using a thermal cycler with appropriate
cycling conditions.

Data Analysis: Calculate the relative fold change in GPR84 mRNA expression using the
comparative Ct (AACt) method, normalizing the GPR84 Ct values to the housekeeping gene
Ct values and comparing the stimulated samples to the unstimulated control.

Macrophage Phagocytosis Assay

This protocol details a method to assess the effect of GPR84 activation on the phagocytic
capacity of macrophages.

© 2025 BenchChem. All rights reserved. 7/15 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2932833?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

Preparation
Seed macrophages in a
multi-well plate

Label target particles
(e.g., zymosan, bacteria)
with a fluorescent dye (e.g., FITC)

Phagocytosis Assay

Pre-treat macrophages with
GPR84 agonist or antagonist

Add fluorescently labeled
particles to the macrophages

Incubate for 1-2 hours at 37°C
to allow for phagocytosis

Wash cells to remove
non-ingested particles

Quench extracellular fluorescence
(e.q., with trypan blue)

Ane%ysis

Analyze by Flow Cytometry:
Measure the percentage of
fluorescently positive cells

and mean fluorescence intensity

Analyze by Fluorescence Microscopy:
Visualize and quantify the number
of ingested particles per cell
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Workflow for macrophage phagocytosis assay.
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Methodology:

o Cell Preparation: Seed macrophages into a multi-well plate and allow them to adhere
overnight.

o Particle Labeling: Label the particles to be phagocytosed (e.g., zymosan, E. coli, or apoptotic
cells) with a fluorescent dye such as fluorescein isothiocyanate (FITC) according to the
manufacturer's instructions.

o Treatment: Pre-treat the macrophages with a GPR84 agonist (e.g., 6-n-octylaminouracil, 6-
OAU) or an antagonist for a specified time.

e Phagocytosis: Add the fluorescently labeled particles to the macrophage culture at a specific
particle-to-cell ratio (e.g., 10:1).

 Incubation: Incubate the plate at 37°C for 1-2 hours to allow for phagocytosis.

e Washing: Gently wash the cells with cold phosphate-buffered saline (PBS) to remove any
non-ingested patrticles.

¢ Quenching: Add a quenching solution (e.g., trypan blue) to quench the fluorescence of any
particles that are attached to the outside of the cells but not internalized.

e Analysis:

o Flow Cytometry: Detach the cells and analyze them using a flow cytometer. Quantify the
percentage of fluorescently positive cells (macrophages that have phagocytosed particles)
and the mean fluorescence intensity (indicating the number of particles phagocytosed per
cell).

o Fluorescence Microscopy: Visualize the cells under a fluorescence microscope and
manually or with image analysis software, count the number of internalized particles per
cell.

Neutrophil Chemotaxis Assay

This protocol describes a transwell migration assay to evaluate the effect of GPR84 activation
on neutrophil chemotaxis.
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Assay Setup
Isolate neutrophils from Add chemoattractant (e.g., GPR84 agonist)
fresh human or murine blood to the lower chamber of a transwell plate

Add isolated neutrophils to the
upper chamber (insert)

Migration

Incubate the plate for 1-3 hours
at 37°C to allow for migration

Quantification (# Migrated Cells

Collect the migrated cells
from the lower chamber

Stain the migrated cells
with a fluorescent dye (e.g., Calcein-AM)

'

Count the migrated cells using:
- Flow cytometry
- Fluorescence plate reader
- Microscopy

Click to download full resolution via product page

Workflow for neutrophil chemotaxis assay.

Methodology:

+ Neutrophil Isolation: Isolate neutrophils from fresh human or murine whole blood using
density gradient centrifugation (e.g., with Ficoll-Paque).
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e Assay Setup:

o Add a chemoattractant solution containing a GPR84 agonist to the lower chamber of a
transwell plate (with a pore size of 3-5 pum). Use a known chemoattractant like fMLP as a
positive control and medium alone as a negative control.

o Resuspend the isolated neutrophils in assay buffer and add them to the upper chamber
(the insert).

 Incubation: Incubate the plate at 37°C in a humidified incubator for 1-3 hours to allow the
neutrophils to migrate through the porous membrane towards the chemoattractant.

e Quantification of Migrated Cells:
o Carefully remove the insert.
o Collect the cells that have migrated into the lower chamber.
o Quantify the number of migrated cells using one of the following methods:

» Flow Cytometry: Lyse the red blood cells (if any) and count the neutrophils based on
their characteristic forward and side scatter properties.

» Fluorescence Plate Reader: Lyse the migrated cells and quantify the amount of a pre-
loaded fluorescent dye (like Calcein-AM) or an intracellular enzyme (like lactate
dehydrogenase).

» Microscopy: Stain the migrated cells with a DNA-binding dye (e.g., DAPI) and count the
number of cells in several fields of view.

Enzyme-Linked Immunosorbent Assay (ELISA) for
Cytokine Production

This protocol outlines the measurement of pro-inflammatory cytokines (e.g., TNF-a, IL-6)
secreted by macrophages following GPR84 activation.

Methodology:
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e Cell Culture and Supernatant Collection: Culture and stimulate macrophages with a GPR84
agonist as described in the gPCR protocol. After the stimulation period, collect the cell
culture supernatant and centrifuge it to remove any cellular debris.

e ELISA Procedure:

o Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-
TNF-a antibody) overnight at 4°C.

o Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).

o Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room
temperature.

o Wash the plate.

o Add the collected cell culture supernatants and a series of known concentrations of the
recombinant cytokine (for the standard curve) to the wells. Incubate for 2 hours at room
temperature.

o Wash the plate.

o Add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room
temperature.

o Wash the plate.

o Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at
room temperature.

o Wash the plate.
o Add a substrate solution (e.g., TMB) and incubate in the dark until a color develops.
o Stop the reaction with a stop solution (e.g., 2N H2SOa).

o Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Generate a
standard curve by plotting the absorbance values of the standards against their known
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concentrations. Use the standard curve to determine the concentration of the cytokine in the
experimental samples.

Western Blot for Signaling Protein Phosphorylation

This protocol is for detecting the phosphorylation of key signaling proteins (Akt, ERK, and NF-
KB p65) in macrophages following GPR84 activation.

Methodology:

o Cell Lysis: After stimulating macrophages with a GPR84 agonist for various time points (e.g.,
0, 5, 15, 30, 60 minutes), wash the cells with ice-cold PBS and lyse them in a
radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase
inhibitors.

» Protein Quantification: Determine the protein concentration of the cell lysates using a protein
assay (e.g., BCA assay).

o SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli
sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide
gel electrophoresis (SDS-PAGE).

o Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride
(PVDF) or nitrocellulose membrane.

e Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-
buffered saline with 0.1% Tween-20, TBST) for 1 hour at room temperature to prevent non-
specific antibody binding.

e Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the
phosphorylated forms of Akt (p-Akt), ERK (p-ERK), and NF-kB p65 (p-p65), as well as
antibodies for the total forms of these proteins, overnight at 4°C.

e Washing: Wash the membrane several times with TBST.

e Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary
antibodies that recognize the primary antibodies for 1 hour at room temperature.
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e Washing: Wash the membrane again with TBST.

e Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and
detect the protein bands using an imaging system.

e Analysis: Quantify the band intensities using densitometry software. Normalize the intensity
of the phosphorylated protein bands to the intensity of the corresponding total protein bands
to determine the relative level of phosphorylation.

Conclusion

GPR84 is a key player in the regulation of immune responses, with its expression being
particularly prominent in myeloid cells. The upregulation of GPR84 during inflammation and its
ability to modulate critical immune functions such as phagocytosis and chemotaxis make it an
attractive therapeutic target. The experimental protocols detailed in this guide provide a robust
framework for researchers to investigate the multifaceted roles of GPR84 in both health and
disease, paving the way for the development of novel immunomodulatory therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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